molecular formula C17H14O5S B14306401 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- CAS No. 123658-17-3

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-

Cat. No.: B14306401
CAS No.: 123658-17-3
M. Wt: 330.4 g/mol
InChI Key: VDFAVVGRKSTTHW-UHFFFAOYSA-N
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Description

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- is a complex organic compound with a unique structure that combines the indene and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- typically involves multiple steps. The starting material is often indene, which undergoes a series of reactions to introduce the carboxylic acid and sulfonyl groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-3-carboxylic acid: A simpler compound with similar structural features but lacking the sulfonyl group.

    4-Methylphenoxyacetic acid: A compound with a similar phenoxy group but different overall structure.

    Sulfonylindene derivatives: Compounds with similar sulfonyl and indene groups but different substituents.

Uniqueness

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

123658-17-3

Molecular Formula

C17H14O5S

Molecular Weight

330.4 g/mol

IUPAC Name

4-(4-methylphenoxy)sulfonyl-3H-indene-1-carboxylic acid

InChI

InChI=1S/C17H14O5S/c1-11-5-7-12(8-6-11)22-23(20,21)16-4-2-3-13-14(16)9-10-15(13)17(18)19/h2-8,10H,9H2,1H3,(H,18,19)

InChI Key

VDFAVVGRKSTTHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2CC=C3C(=O)O

Origin of Product

United States

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